

# Rigosertib (ON 01910.Na): A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rigosertib Sodium*

Cat. No.: *B1324544*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Rigosertib (ON 01910.Na) is a pioneering small molecule inhibitor that has traversed a complex and illuminating journey from a targeted Polo-like kinase 1 (Plk1) inhibitor to a recognized multi-pathway modulator. Initially identified through cell-based screening, its development has been characterized by an evolving understanding of its mechanism of action, which is now known to encompass the PI3K/Akt pathway and Ras signaling mimicry. This technical guide provides an in-depth chronicle of Rigosertib's discovery, its multifaceted mechanism of action, and its extensive preclinical and clinical development history. Quantitative data from key studies are summarized in structured tables, detailed experimental protocols for foundational assays are provided, and critical biological pathways and developmental workflows are visualized to offer a comprehensive resource for the scientific community.

## Discovery and Chemical Synthesis

Rigosertib, chemically known as sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate, is a synthetic benzyl styryl sulfone.<sup>[1]</sup> It was developed by Onconova Therapeutics, a company founded in 1998 with the mission of creating novel cancer therapies.<sup>[2]</sup> The compound emerged from a platform of styrylbenzylsulfones, a novel class of non-ATP-competitive anti-cancer agents designed to induce mitotic arrest and apoptosis in tumor cells with potentially less toxicity to normal cells.<sup>[3]</sup>

The synthesis of Rigosertib from its precursor, ON-01940, involves a two-step reaction. First, ON-01940 is reacted with methyl 2-bromo acetate in a mild basic sodium acetate medium to generate ON-01500. Subsequently, ON-01500 is hydrolyzed with sodium hydroxide in ethanol and dichloromethane to yield Rigosertib (ON-01910).<sup>[4]</sup>

## Evolving Mechanism of Action

The understanding of Rigosertib's mechanism of action has significantly evolved since its initial discovery, revealing a multi-targeted engagement of key oncogenic pathways.

### Initial Identification as a Plk1 Inhibitor

Rigosertib was first described as a potent, non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).<sup>[4][5]</sup> Plk1 is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is common in many cancers, making it a prime therapeutic target.<sup>[6][7]</sup> Early in vitro kinase assays demonstrated that Rigosertib inhibited Plk1 with a low nanomolar IC<sub>50</sub>, inducing mitotic arrest and subsequent apoptosis in cancer cells.<sup>[8][9]</sup>

### Inhibition of the PI3K/Akt Pathway

Further research revealed that Rigosertib also functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and Plk1 pathways.<sup>[6][10]</sup> The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.<sup>[2]</sup> Rigosertib was shown to inhibit this pathway, leading to reduced phosphorylation of Akt and decreased translation of Cyclin D1.<sup>[4][11]</sup> This dual action of impairing both cell signaling and mitosis represented a unique therapeutic approach.<sup>[10]</sup>

### Ras Mimicry and Microtubule Destabilization

More recently, the mechanism has been further elucidated. In 2016, Rigosertib was described as a pioneering Ras-mimetic.<sup>[12][13]</sup> It binds to the Ras-binding domain (RBD) of Ras effector proteins like RAF kinases, thereby impeding the binding of active Ras and blocking downstream signaling through the Ras-Raf-MEK-ERK cascade.<sup>[4][12]</sup> Other studies have also proposed that Rigosertib acts as a microtubule-destabilizing agent by binding to tubulin, which contributes to its cell cycle arrest effects.<sup>[4][14]</sup> This multi-targeted profile may explain its broad activity and its ability to overcome certain forms of drug resistance.<sup>[15]</sup>

## Preclinical Evaluation

Rigosertib has demonstrated significant cytotoxic activity against a wide array of human tumor cell lines in vitro, while showing minimal effect on normal cells.[\[8\]](#)[\[16\]](#)

## In Vitro Kinase and Cellular Activity

The inhibitory potency of Rigosertib against various kinases and its anti-proliferative effect on cancer cell lines have been quantified in numerous studies.

| Target / Cell Line            | Assay Type             | IC50 / GI50 Value | Reference |
|-------------------------------|------------------------|-------------------|-----------|
| <b>Kinase Inhibition</b>      |                        |                   |           |
| Plk1                          | Cell-free Kinase Assay | 9 nM              | [8][9]    |
| Plk2                          | Cell-free Kinase Assay | 18 - 260 nM       | [8]       |
| PDGFR                         | Cell-free Kinase Assay | 18 nM             | [8]       |
| Bcr-Abl                       | Cell-free Kinase Assay | 32 nM             | [8]       |
| Flt1                          | Cell-free Kinase Assay | 42 nM             | [8]       |
| Src                           | Cell-free Kinase Assay | 155 nM            | [8]       |
| <b>Cellular</b>               |                        |                   |           |
| <b>Antiproliferative</b>      |                        |                   |           |
| <b>Activity</b>               |                        |                   |           |
| 94 different tumor cell lines | Cell Viability Assay   | 50 - 250 nM       | [8]       |
| MDA-MB-468 (Breast)           | MTT Assay (72h)        | 0.02 µM           | [8]       |
| MCF-7 (Breast)                | MTT Assay (72h)        | 0.05 µM           | [8]       |
| MES-SA/DX5a (Uterine Sarcoma) | Cell Viability Assay   | 50 - 100 nM       | [8]       |
| CEM/C2a (Leukemia)            | Cell Viability Assay   | 50 - 100 nM       | [8]       |

Table 1: In Vitro  
Inhibitory and  
Antiproliferative  
Activity of Rigosertib.

## In Vivo Efficacy

In animal models, Rigosertib has shown marked inhibition of tumor growth in xenografts of various cancers, including breast, pancreatic, and head and neck squamous cell carcinomas. [8][10]

## Experimental Protocols

### In Vitro Plk1 Kinase Assay

This protocol outlines the direct measurement of Rigosertib's inhibitory effect on Plk1 enzymatic activity.[8]

- Enzyme Preparation: Recombinant Plk1 (10 ng) is incubated with varying concentrations of Rigosertib in a 15  $\mu$ L reaction mixture (50 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, 2 mM Dithiothreitol, 0.01% NP-40, pH 7.5) for 30 minutes at room temperature.
- Kinase Reaction: The reaction is initiated by adding 2  $\mu$ L of 1 mM ATP, 2  $\mu$ L of  $\gamma^{32}$ P-ATP (40  $\mu$ Ci), and 1  $\mu$ L of a recombinant substrate (e.g., 100 ng Cdc25C or 1  $\mu$ g casein). The total reaction volume is 20  $\mu$ L.
- Incubation: The reaction is allowed to proceed for 20 minutes at 30°C.
- Termination: The reaction is stopped by adding 20  $\mu$ L of 2x Laemmli buffer and boiling for 2 minutes.
- Analysis: Phosphorylated substrates are separated by 18% SDS-PAGE. The gel is dried and exposed to X-ray film for 3-10 minutes to visualize and quantify substrate phosphorylation.

### Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of Rigosertib on cancer cell proliferation and viability.[11][17][18]

- Cell Seeding: Cancer cells are seeded in 96-well plates (e.g., at a density of 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).[7]

- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Rigosertib or a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a specified duration (e.g., 72 or 96 hours).[7][8]
- MTT Addition: 10-20  $\mu$ L of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][18]
- Solubilization: A solubilization solution (e.g., 100  $\mu$ L of a solution containing SDS) is added to each well to dissolve the insoluble purple formazan crystals. The plate is often left overnight at 37°C or shaken for a shorter period to ensure complete solubilization.[17][18]
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[17] The resulting data is used to calculate IC50 or GI50 values.

## Visualizing Pathways and Processes



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Clinical Development

Rigosertib has undergone extensive clinical investigation in both hematological malignancies and solid tumors, with a primary focus on myelodysplastic syndromes (MDS). It has been studied in both intravenous (IV) and oral formulations.[10]

## Pharmacokinetics

Phase I studies established the pharmacokinetic profiles for both oral and IV Rigosertib. The oral formulation is rapidly absorbed, with systemic exposure increasing in a dose-proportional manner.

| Parameter                         | Oral Formulation<br>(560 mg)  | IV Formulation    | Reference            |
|-----------------------------------|-------------------------------|-------------------|----------------------|
| Tmax (Time to Peak Concentration) | ~1 hour (fasting)             | N/A               | <a href="#">[11]</a> |
| Elimination Half-life             | 2.79 ± 1.23 hours             | 3.25 ± 0.97 hours | <a href="#">[11]</a> |
| Absolute Bioavailability          | 13.9% (fed) - 34.8% (fasting) | N/A               | <a href="#">[11]</a> |

Table 2:  
Pharmacokinetic  
Parameters of  
Rigosertib.

## Phase I Studies

Phase I trials were conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of Rigosertib.

| Study Focus               | Formulation | Patient Population | MTD / Recommended Phase II Dose (RP2D)           | Dose-Limiting Toxicities (DLTs) | Reference            |
|---------------------------|-------------|--------------------|--------------------------------------------------|---------------------------------|----------------------|
| Advanced Solid Tumors     | Oral        | 48 patients        | MTD: 560 mg twice daily                          | Hematuria, Dysuria              | <a href="#">[2]</a>  |
| Myelodysplastic Syndromes | Oral        | 37 patients        | 700 mg twice daily (DLT observed)                | Dysuria, Shortness of breath    | <a href="#">[11]</a> |
| Advanced Cancer           | Intravenous | 28 patients        | RP2D: 1,700 mg/m <sup>2</sup> /24h (as 3-day CI) | Not specified                   | <a href="#">[8]</a>  |

Table 3:  
Summary of  
Rigosertib  
Phase I  
Clinical Trials.

## Phase II and III Trials in Myelodysplastic Syndromes (MDS)

Rigosertib's primary clinical development path has been for the treatment of MDS, particularly in patients who have failed hypomethylating agents (HMAs).

- Oral Rigosertib + Azacitidine: A Phase II study evaluated the combination of oral Rigosertib with azacitidine in HMA-naïve and HMA-failed higher-risk MDS patients. In HMA-naïve patients, the overall response rate (ORR) was 90%, with a 34% complete remission (CR) rate. In HMA-failed patients, the ORR was 54%.
- ONTIME Phase III Trial (IV Rigosertib): In 2014, Onconova announced that the ONTIME trial, which compared IV Rigosertib to best supportive care in higher-risk MDS patients who had progressed on HMAs, did not meet its primary endpoint of improved overall survival.

- INSPIRE Phase III Trial (IV Rigosertib): In 2020, the subsequent INSPIRE Phase III trial in a similar patient population also failed to meet its primary endpoint of overall survival. The median overall survival was 6.4 months for the Rigosertib arm versus 6.3 months for the physician's choice arm.[13]

| Trial (Indication)                                       | Phase | Key Findings                                             | Reference |
|----------------------------------------------------------|-------|----------------------------------------------------------|-----------|
| Oral Rigosertib +<br>Azacitidine (HR-MDS,<br>HMA-Naïve)  | II    | ORR: 90%; CR: 34%                                        |           |
| Oral Rigosertib +<br>Azacitidine (HR-MDS,<br>HMA-Failed) | II    | ORR: 54%                                                 |           |
| ONTIME (HR-MDS,<br>HMA-Failed)                           | III   | Did not meet primary<br>endpoint of overall<br>survival. |           |
| INSPIRE (HR-MDS,<br>HMA-Failed)                          | III   | Did not meet primary<br>endpoint of overall<br>survival. | [13]      |

Table 4: Key Efficacy  
Results from  
Rigosertib Trials in  
Higher-Risk MDS  
(HR-MDS).

## Trials in Solid Tumors

Rigosertib has also been evaluated in various solid tumors. A Phase I study of the oral formulation showed promising activity in head and neck squamous cell carcinoma (HNSCC), with one complete response and one partial response among six refractory patients.[2] This spurred further investigation in this patient population.[14] However, a Phase III trial (ONTRAC) of IV Rigosertib plus gemcitabine in metastatic pancreatic cancer was halted after an interim analysis showed it was unlikely to improve overall survival compared to gemcitabine alone.

## Conclusion and Future Directions

The development of Rigosertib offers a compelling case study in modern drug discovery. Its journey from a Plk1-centric inhibitor to a multi-pathway modulator highlights the complexity of targeting cancer biology. While pivotal Phase III trials in higher-risk MDS did not meet their primary endpoints, the compound demonstrated a manageable safety profile and showed encouraging response rates in combination therapies, particularly with azacitidine.<sup>[13]</sup> The evolving understanding of its mechanism as a Ras pathway inhibitor has opened new avenues for investigation. Ongoing and future research will likely focus on identifying patient populations with specific molecular signatures (e.g., KRAS mutations) who may derive the most benefit from Rigosertib's unique multi-targeted approach, aiming to finally unlock its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rigosertib - Wikipedia [en.wikipedia.org]
- 2. dcfmodeling.com [dcfmodeling.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiopharma.com [symbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rigosertib sodium by Traws Pharma for Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 11. MTT assay protocol | Abcam [abcam.com]

- 12. mdpi.com [mdpi.com]
- 13. symbiopharma.com [symbiopharma.com]
- 14. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Rigosertib (ON 01910.Na): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1324544#discovery-and-development-history-of-  
rigosertib-on-01910-na](https://www.benchchem.com/product/b1324544#discovery-and-development-history-of-rigosertib-on-01910-na)]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)